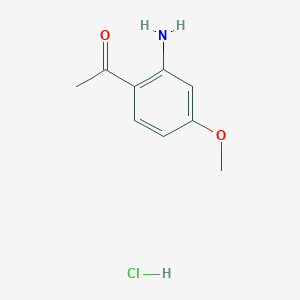
1-(2-Amino-4-methoxy-phenyl)-ethanone hydrochloride
説明
1-(2-Amino-4-methoxy-phenyl)-ethanone hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Amino-4-methoxy-phenyl)-ethanone hydrochloride, also known as 2-amino-4-methoxyacetophenone hydrochloride , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(2-Amino-4-methoxyphenyl)ethanone hydrochloride
- Molecular Formula : C9H11ClN2O2
- CAS Number : 335104-63-7
- Molecular Weight : 202.65 g/mol
The compound features an acetophenone structure with an amino group and a methoxy substituent, which are critical for its biological activity.
Biological Activities
This compound exhibits various biological activities, including:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of this compound showed significant antiproliferative effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | U-937 (leukemia) | 5.7 | Induces apoptosis via mitochondrial pathway |
| 2 | SK-MEL-1 (melanoma) | 12.2 | Inhibits tubulin polymerization |
These findings indicate that the compound can induce apoptosis in cancer cells while demonstrating selectivity for malignant over normal cells, suggesting a favorable safety profile .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies reported moderate antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics. The presence of the amino and methoxy groups is believed to enhance its interaction with microbial targets .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Tubulin Interaction : Inhibition of tubulin polymerization disrupts mitotic spindle formation, effectively halting cancer cell division.
These mechanisms are supported by docking studies that reveal binding affinities to key proteins involved in cell cycle regulation .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of various derivatives of this compound against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer potency, with some derivatives achieving IC50 values below 5 µM against U-937 cells .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial applications, the compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that it exhibited promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 30 µg/mL .
特性
IUPAC Name |
1-(2-amino-4-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-5H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGHZRUQDCMHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695775 | |
| Record name | 1-(2-Amino-4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335104-63-7 | |
| Record name | 1-(2-Amino-4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















